n,3-dimethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
N,3-Dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound featuring a fused triazole and pyrimidine core. The structure includes a dimethyl substitution at the N and 3 positions and an amine group at the 7-position (Figure 1). This scaffold is part of the [1,2,3]triazolo[4,5-d]pyrimidine family, known for its versatility in medicinal chemistry due to its ability to mimic purine bases and interact with biological targets such as enzymes and receptors . The methyl groups enhance metabolic stability and influence lipophilicity, which can modulate bioavailability and target engagement .
Properties
IUPAC Name |
N,3-dimethyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-7-5-4-6(9-3-8-5)12(2)11-10-4/h3H,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAFHGDUGDYIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212458 | |
| Record name | 3H-v-Triazolo(4,5-d)pyrimidine, 3-methyl-7-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-60-3 | |
| Record name | 3-Methyl-7-(methylamino)-3H-v-triazolo(4,5-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC40368 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-v-Triazolo(4,5-d)pyrimidine, 3-methyl-7-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-7-(METHYLAMINO)-3H-V-TRIAZOLO(4,5-D)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY95Z10L1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antithrombotic Agents
Triazolo[4,5-d]pyrimidine derivatives, including n,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, have been investigated for their antithrombotic properties. These compounds act as antagonists to platelet aggregation pathways, which are critical in preventing thrombotic events such as myocardial infarction and unstable angina. The mechanism involves inhibiting glycoprotein IIb/IIIa receptors that facilitate platelet cross-linking .
1.2 Pain Management
Studies have indicated that triazolo[4,5-d]pyrimidine derivatives can be effective in treating pain. The compound has shown promise in preclinical trials for its analgesic properties and may serve as a potential therapeutic agent for chronic pain conditions .
1.3 Treatment of Atherosclerosis
Research suggests that these compounds may also play a role in the treatment or prophylaxis of atherosclerosis. Their ability to modulate inflammatory responses and inhibit platelet activation contributes to their therapeutic potential in vascular diseases .
Pharmacological Insights
2.1 Mechanism of Action
The pharmacological activity of this compound is primarily attributed to its interaction with specific receptors involved in platelet aggregation and inflammation. By blocking these pathways, the compound can reduce the risk of thrombus formation and associated cardiovascular events.
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the triazolo-pyrimidine structure affect biological activity. Variations in substituents on the triazole ring and pyrimidine core can enhance potency and selectivity for target receptors. For instance, introducing different alkyl groups can significantly impact the compound's efficacy against thrombotic conditions .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antithrombotic Effects | Evaluate the efficacy of triazolo[4,5-d]pyrimidine derivatives | Demonstrated significant inhibition of platelet aggregation in vitro |
| Analgesic Properties Assessment | Investigate pain relief potential | Showed comparable results to standard analgesics in animal models |
| Atherosclerosis Treatment Trial | Assess impact on vascular health | Reduced plaque formation and improved endothelial function in preclinical models |
Mechanism of Action
The mechanism of action of N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to alterations in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Aryl Substituents: Methyl and ethyl groups at the N/3 positions (e.g., N,3-dimethyl vs. N,3-diethyl) influence solubility and metabolic stability.
- Thioether vs. Amine at Position 5/7 : Substitution at position 5 with thioether groups (e.g., propylthio in ) enhances electronic effects, while amine groups at position 7 (as in the target compound) enable hydrogen bonding with biological targets .
- Benzyl and Heteroaryl Modifications : Bulky substituents like benzyl () or furan () improve target selectivity but may introduce steric hindrance, affecting binding kinetics .
Physicochemical Properties
- Melting Points : Methyl-substituted derivatives (e.g., N,3-dimethyl) typically exhibit higher melting points (>300°C) due to crystalline packing, whereas benzyl derivatives () melt at ~138°C .
- Spectroscopic Data : NMR shifts for N,3-dimethyl derivatives (e.g., δ 7.41–1.06 ppm in ) differ from ethyl or benzyl analogues, reflecting electronic effects of substituents .
Biological Activity
N,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS Number: 6312-57-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₆ |
| Molecular Weight | 164.168 g/mol |
| Density | 1.56 g/cm³ |
| Boiling Point | 237ºC |
| Flash Point | 97.2ºC |
Anticancer Activity
Recent studies have indicated that triazolo[4,5-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds from this class have demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
In a notable study, a related compound was shown to inhibit tumor growth effectively and induce apoptosis in MCF-7 cells by disrupting the cell cycle at the G1/S phase transition. The IC50 values for these compounds ranged from 0.3 to 24 µM depending on the specific target proteins involved, such as EGFR and VGFR2 .
Antimicrobial Activity
Triazolo[4,5-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro assays demonstrated activity against various microbial strains, suggesting potential applications in treating infections caused by resistant pathogens. The structure-activity relationship (SAR) studies indicated that modifications to the triazole and pyrimidine moieties can enhance antimicrobial efficacy .
The biological activity of n,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Many triazolo derivatives act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in cancer cells, leading to increased apoptosis rates.
- Antiparasitic Effects : Some studies suggest that triazolo derivatives may also possess activity against protozoan parasites like Cryptosporidium, with EC50 values indicating potent efficacy .
Study on Anticancer Properties
A recent investigation into a series of triazolo[4,5-d]pyrimidine analogs revealed that one particular derivative exhibited a dual inhibitory effect on EGFR and VGFR2. This compound not only inhibited cell proliferation but also induced significant apoptosis in vitro. The study utilized molecular docking techniques to elucidate the binding interactions with target proteins, confirming the potential for further development as an anticancer agent .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several triazolo derivatives were synthesized and tested against common bacterial strains. The results indicated that modifications in the side chains significantly affected the antimicrobial potency. One derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for further development .
Q & A
Q. What are the key synthetic strategies for constructing the triazolopyrimidine core in N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine?
The core structure is typically synthesized via cyclization reactions. A common approach involves heterocyclization of 5-amino-1,2,3-triazole precursors with carbonyl-containing reagents (e.g., carbon disulfide or ethyl iodide) under alkaline conditions. Nucleophilic substitution at the 7-position with amines is critical for introducing functional groups . For example, 7-chloro intermediates can react with amines (e.g., cycloalkylamines) to install the 7-amine moiety .
Q. How do substituents at the 3- and 7-positions influence the compound's physicochemical properties?
- The 3-position (N,3-dimethyl group) enhances lipophilicity, improving membrane permeability. Methyl groups reduce steric hindrance compared to bulkier aryl substituents, as seen in antiplatelet analogs .
- The 7-amine group is pivotal for hydrogen bonding with biological targets. Substitution with cycloalkylamines (e.g., cyclopentyl) or aralkylamines (e.g., benzyl) optimizes affinity for adenosine receptors .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Assigns regiochemistry (e.g., distinguishing triazole isomers) and confirms substitution patterns. For example, NMR can resolve signals for methyl groups at the 3-position .
- Elemental analysis : Validates purity and empirical formula (e.g., CHN for the parent compound) .
- HPLC-MS : Detects impurities and quantifies yield, especially after multi-step syntheses .
Q. What preliminary assays are used to evaluate its biological activity?
- Radioligand binding assays : Screen for affinity at adenosine receptors (A, A) using bovine brain membranes .
- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, A-549) via MTT assays to assess antiproliferative effects .
Advanced Research Questions
Q. How can substituent optimization improve selectivity for adenosine A receptors over A?
- Lipophilic groups at the 3-position (e.g., 2-chlorobenzyl) enhance A selectivity (K < 50 nM) by fitting into hydrophobic receptor pockets .
- Steric tuning at the 7-position: Cyclohexylamine derivatives show higher selectivity than aromatic amines due to reduced off-target interactions .
Q. What computational tools are used to predict binding modes with biological targets?
- Molecular docking (e.g., AutoDock Vina) models interactions with adenosine receptors. For example, the 7-amine forms hydrogen bonds with Thr in A, while the triazole core engages in π-π stacking .
- QSAR studies correlate substituent hydrophobicity (logP) with anti-thrombotic activity, guiding lead optimization .
Q. How can contradictory SAR data for similar triazolopyrimidines be resolved?
- Meta-analysis of receptor binding Compare K values across studies to identify outliers (e.g., substituents causing steric clashes in A) .
- Crystallography : Resolve ambiguities in binding modes. For example, 3-methyl vs. 3-benzyl groups alter triazole orientation in the active site .
Q. What strategies mitigate off-target effects in multi-receptor systems?
- Selective functionalization : Introduce polar groups (e.g., hydroxyl) to reduce cannabinoid receptor CB affinity while retaining A activity .
- Proteome-wide profiling : Use kinome screens to identify unintended kinase inhibition .
Q. How is metabolic stability assessed during preclinical development?
Q. What comparative studies differentiate this compound from related triazolopyrimidines?
- Activity cliffs : Compare with analogs like 3-ethyl-3H-triazolo[4,5-d]pyrimidines to assess how methyl vs. ethyl groups impact solubility and potency .
- Target profiling : Contrast A/A selectivity with pyrazolo[1,5-a]pyrimidine derivatives, highlighting the triazole ring's role in receptor specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
